(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
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Description
The compound is a strategically designed arylbenzothiazolylether diazonium salt . It is used as a dual-function reagent in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .
Synthesis Analysis
The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of a bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The compound is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . A vast array of alkenes are proven to be suitable substrates .Scientific Research Applications
Synthetic Applications and Medicinal Chemistry
Synthetic Utility in Heterocyclic Chemistry
Compounds featuring the pyrazole moiety, similar to the subject compound, are recognized for their role as pharmacophores in numerous biologically active compounds, making them valuable in both combinatorial and medicinal chemistry. The synthesis of pyrazole-containing heterocycles often involves condensation followed by cyclization reactions, showcasing the versatility of these moieties in creating a wide array of heterocyclic systems with significant bioactive potential (Dar & Shamsuzzaman, 2015).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, a category closely related to the core structure of the queried compound, has demonstrated their potential as antioxidant and anti-inflammatory agents. These studies provide a foundation for the development of new therapeutic agents leveraging the inherent properties of the benzothiazole and pyrazole frameworks (Raut et al., 2020).
Biological Significance in Drug Discovery
Broad Spectrum of Biological Activities
Pyrazoles and benzo[d]thiazoles are notable for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. This diversity underscores the potential of compounds within this class to serve as lead molecules in the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Applications
The anticancer properties of pyrazoline derivatives have been extensively documented, highlighting the significance of this scaffold in medicinal chemistry. Various synthetic strategies have been employed to explore and enhance the anticancer potential of pyrazoline-based compounds, underscoring their importance in the search for novel anticancer therapies (Ray et al., 2022).
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-20-13-11(22-3)6-7-12(23-4)14(13)24-16(20)18-15(21)10-8-9-17-19(10)2/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXUYWRSHKSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=NN3C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide |
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